3',5'-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine

Beschreibung

Historical Development of 5-Azacytosine Derivatives

The development of 5-azacytosine derivatives represents a significant milestone in medicinal chemistry that spans several decades of research. 5-Azacytidine was first synthesized almost 40 years ago and initially demonstrated broad anti-metabolic activities when tested against cultured cancer cells. The early research focused primarily on its chemotherapeutic potential for acute myelogenous leukemia, though its general toxicity initially limited clinical applications compared to other nucleoside analogues. The discovery that 5-azacytidine could be incorporated into deoxyribonucleic acid and subsequently inhibit deoxyribonucleic acid methylation marked a pivotal moment in understanding its mechanism of action.

The chronological development of 5-azacytosine nucleosides progressed from their initial discovery and anticancer activity identification through subsequent unveiling of their mechanism of action based on deoxyribonucleic acid hypomethylation and tumor-suppressor gene reactivation. This mechanistic understanding ultimately led to the United States Food and Drug Administration approval of 5-azacytidine (Vidaza) and 2'-deoxy-5-azacytidine (Dacogen) for the treatment of myelodysplastic syndromes. The research timeline demonstrates how fundamental chemical discoveries evolved into clinically relevant therapeutic agents through systematic investigation of structure-activity relationships.

The evolution of 5-azacytosine research expanded beyond cancer applications to include antiviral activities. Notably, 5,6-dihydro-2'-deoxy-5-azacytidine emerged as a compound with anti-human immunodeficiency virus activity through lethal mutagenesis, representing a unique mechanism of action among existing anti-retroviral drugs. This compound also demonstrated unexpected hypomethylation activity, further expanding the therapeutic potential of the 5-azacytosine family. The development trajectory shows how chemical modifications to the core 5-azacytosine structure have yielded compounds with diverse biological activities and improved therapeutic profiles.

Discovery and Chemical Characterization of 3',5'-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine

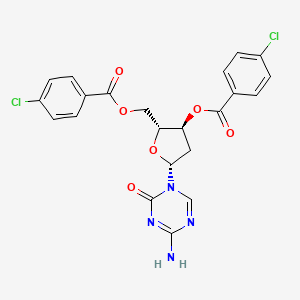

This compound was developed as a protected derivative of decitabine (2-deoxy-5-azacytosine) to address synthetic and stability challenges associated with the parent compound. The chemical structure is characterized by the presence of two para-chlorobenzoyl groups attached to the 3' and 5' positions of the 2-deoxy-5-azacytosine molecule. This modification significantly enhances the stability and reactivity of the compound, making it suitable for further chemical transformations in pharmaceutical synthesis.

The molecular formula of this compound is C₂₂H₁₈Cl₂N₄O₆, with a molecular weight of 505.31 grams per mole. The compound typically appears as a white to off-white solid with a melting point ranging from 185-188°C, though this can vary depending on purity and synthesis method. The International Union of Pure and Applied Chemistry name for this compound is [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₈Cl₂N₄O₆ |

| Molecular Weight | 505.31 g/mol |

| Chemical Abstracts Service Number | 1034301-08-0 |

| Melting Point | 185-188°C |

| Appearance | White to off-white solid |

| Density | 1.58 g/cm³ |

| Predicted Boiling Point | 642.6±65.0°C |

The synthesis of this compound involves several steps starting from the protection of the hydroxyl groups of 2-deoxy-5-azacytosine with para-chlorobenzoyl chloride. This process requires precise control of reaction conditions to ensure high yield and purity. Advanced techniques and continuous flow processes have been employed to optimize the synthesis and enable scale-up production of this intermediate. The synthetic approach represents a significant improvement over earlier methods that suffered from inefficiency and were less suitable for commercial production.

Significance in Epigenetic Research and Chemistry

This compound holds particular significance in epigenetic research due to its relationship to decitabine, a well-established deoxyribonucleic acid methyltransferase inhibitor. Epigenetic modifications, including deoxyribonucleic acid methylation, represent functional alternatives to genetic changes such as mutations and deletions that inactivate tumor suppressor genes. The compound serves as a crucial intermediate in the synthesis of nucleoside analogues that can modulate these epigenetic processes.

The importance of this compound in epigenetic research stems from its role as a building block for developing drugs with improved pharmacokinetic properties and reduced side effects. Deoxyribonucleic acid methylation involves adding a methyl group to cytosine in cytosine-guanine dinucleotide pairs, which are abundantly located in and near specific gene promoters. There exists an inverse relationship between the transcriptional activity of a promoter and its methylation status, making compounds that can influence this process valuable for therapeutic applications.

Research has demonstrated that epigenetic reprogramming using demethylating compounds shows anti-cancer effects in pancreatic ductal adenocarcinoma cells. The process involves reversing epigenetic alterations that offer unique opportunities for cancer cell reprogramming, which is valuable for developing new treatments. This compound, as a derivative of decitabine, contributes to this field by providing a more stable and synthetically accessible route to active compounds.

The compound's significance extends to its potential applications in treating various diseases, including cancer and viral infections. Its unique structure allows for the development of drugs that can inhibit the growth of pancreatic endocrine tumor cell lines. The protected nature of the compound enables researchers to manipulate its chemical properties while preserving the essential pharmacophoric elements responsible for biological activity.

Relationship to Decitabine and Other Nucleoside Analogues

This compound is specifically classified as a derivative of beta-decitabine, establishing a direct structural and functional relationship with this clinically approved medication. Decitabine, also known as 5-aza-2'-deoxycytidine, acts as a nucleic acid synthesis inhibitor and is used for treating myelodysplastic syndromes and acute myeloid leukemia. The relationship between the protected derivative and decitabine is fundamental to understanding the compound's potential therapeutic applications.

Decitabine functions as a hypomethylating agent by inhibiting deoxyribonucleic acid methyltransferase. It incorporates into deoxyribonucleic acid strands upon replication, and when deoxyribonucleic acid methyltransferases engage to bind the deoxyribonucleic acid and replicate methylation to the daughter strand, the enzymes become irreversibly bound to decitabine. This mechanism is division-dependent, meaning cells must divide for the pharmaceutical to act, which preferentially affects rapidly dividing cancer cells.

The protected derivative relationship extends to other nucleoside analogues in the 5-azacytosine family. Research has identified 5-azacytosine and 5,6-dihydro-5-azacytosine as the most effective cytosine mimics for designing novel antiviral and anti-tumor drug candidates. The structural modifications present in this compound enable improved synthetic accessibility while maintaining the core pharmacophoric features necessary for biological activity.

| Compound Comparison | Molecular Formula | Key Characteristics |

|---|---|---|

| Decitabine | C₈H₁₂N₄O₄ | Active pharmaceutical ingredient |

| This compound | C₂₂H₁₈Cl₂N₄O₆ | Protected synthetic intermediate |

| 5-Azacytidine | C₈H₁₂N₄O₅ | Ribonucleoside analogue |

The development of protected derivatives like this compound addresses specific challenges in nucleoside analogue synthesis and formulation. These compounds suffer from severe instability, which limits their clinical use, making more sophisticated derivatives highly valuable. The protected form enables better chemical handling and processing while maintaining the ability to release the active compound under appropriate conditions.

Eigenschaften

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N4O6/c23-14-5-1-12(2-6-14)19(29)32-10-17-16(34-20(30)13-3-7-15(24)8-4-13)9-18(33-17)28-11-26-21(25)27-22(28)31/h1-8,11,16-18H,9-10H2,(H2,25,27,31)/t16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEZWUPSUOJPMB-RCCFBDPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC(=NC2=O)N)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034301-08-0 | |

| Record name | 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-β-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Step 1: Initial Activation of 2-Deoxy-D-ribose

The first step involves treating 2-deoxy-D-ribose with hydrogen chloride (HCl) at 0–20°C. This acidic environment protonates the hydroxyl groups, enhancing their reactivity for subsequent acylation. The reaction duration is critical, as prolonged exposure may lead to sugar degradation.

Step 2: Protection of Hydroxyl Groups

In the second step, triethylamine (TEA) is introduced in acetone as a base to deprotonate the hydroxyl groups, facilitating their reaction with 4-chlorobenzoyl chloride. The mixture is heated to 55°C for 10 hours, resulting in the formation of 3',5'-di-O-(4-chlorobenzoyl)-2-deoxy-D-ribose. TEA neutralizes the generated HCl, shifting the equilibrium toward product formation.

Step 3: Azacytosine Coupling

The final step employs trimethylsilyl trifluoromethanesulfonate (TMSOTf) in 1,2-dichloroethane as a Lewis acid catalyst. This facilitates the nucleophilic attack of the azacytosine base on the activated anomeric carbon of the protected sugar. The reaction proceeds at 85°C for 5 hours, yielding the target compound.

Table 1: Synthetic Conditions and Reagents

| Step | Reagents | Solvent | Temperature | Time | Key Function |

|---|---|---|---|---|---|

| 1 | HCl | - | 0–20°C | - | Hydroxyl activation |

| 2 | TEA, 4-chlorobenzoyl chloride | Acetone | 20–55°C | 10 h | Hydroxyl protection |

| 3 | TMSOTf, azacytosine | 1,2-dichloroethane | 20–85°C | 5 h | Glycosidic bond formation |

Industrial Production and Scalability

Industrial synthesis of this compound adheres to current Good Manufacturing Practice (cGMP) guidelines, prioritizing reproducibility and purity. Large-scale reactions utilize continuous flow reactors to maintain precise temperature control during exothermic steps, such as the acylation with 4-chlorobenzoyl chloride. A key challenge is the removal of residual TEA and TMSOTf, which are addressed via liquid-liquid extraction with ethyl acetate and water.

Yield Optimization Strategies

-

Catalyst Loading : Reducing TMSOTf from stoichiometric to catalytic amounts (0.2 equiv) decreases production costs without compromising yield.

-

Solvent Recycling : 1,2-Dichloroethane is recovered via distillation and reused, aligning with green chemistry principles.

-

Quality Control : HPLC analysis with a C18 column (Mobile phase: 70% methanol/30% water) ensures ≥98% purity, as mandated for pharmaceutical intermediates.

Table 2: Industrial Production Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10 g | 50 kg |

| Purity | 95% | 98% |

| Solvent Recovery Rate | N/A | 85% |

| Cycle Time | 72 h | 120 h |

Mechanistic Insights and Side-Reaction Mitigation

The regioselective acylation at the 3' and 5' positions is attributed to the steric hindrance of the 2'-deoxy group, which directs benzoylation to the less hindered hydroxyls. However, side reactions such as over-acylation (yielding tri-O-benzoyl derivatives) and azacytosine depurination may occur. These are minimized by:

-

Stoichiometric Control : Limiting 4-chlorobenzoyl chloride to 2.2 equiv prevents over-acylation.

-

Low-Temperature Quenching : Rapid cooling to 0°C after Step 3 stabilizes the glycosidic bond against acid-catalyzed hydrolysis.

Comparative Analysis of Alternative Methods

While the three-step route dominates industrial production, alternative approaches have been explored:

Analyse Chemischer Reaktionen

Types of Reactions

3’,5’-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

Substitution: This involves the replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

1. Mechanism of Action

3',5'-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine functions primarily as an analogue of deoxycytidine, which is involved in DNA synthesis and methylation processes. It exhibits cytotoxic effects by inhibiting DNA methyltransferases, leading to hypomethylation of DNA and reactivation of silenced tumor suppressor genes. This mechanism is particularly relevant in the context of cancer, where aberrant DNA methylation patterns are common.

2. Specific Cancer Types

Research indicates that this compound is effective against various cancer cell lines, particularly pancreatic endocrine tumors. Studies have shown that it can inhibit the growth of these tumor cells by inducing apoptosis and disrupting cell cycle progression .

3. Case Studies

A notable study demonstrated the efficacy of this compound in reducing tumor growth in xenograft models of pancreatic cancer. The compound was administered in dosages that effectively lowered tumor volume compared to control groups, highlighting its potential as a therapeutic agent .

Biochemical Research Applications

Beyond its anticancer properties, this compound serves as a valuable tool in biochemical research:

- Epigenetic Studies : Its ability to inhibit DNA methylation makes it useful for studying epigenetic modifications and their implications in gene regulation.

- Cellular Mechanisms : Researchers utilize this compound to explore cellular responses to DNA damage and repair mechanisms, providing insights into cancer biology and potential therapeutic strategies.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3’,5’-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound exerts its effects by binding to enzymes or receptors, thereby influencing cellular processes such as DNA replication and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

5-Azacytosine (CAS: 931-86-2)

- Structure : Lacks the sugar moiety, consisting solely of the 5-azacytosine base.

- Synthesis : Produced via direct chemical modification of cytosine.

- Key Difference : The absence of the sugar-phosphate backbone limits its direct therapeutic application, necessitating conjugation with a deoxyribose derivative for biological activity .

2',3',5'-Tri-O-acetyl-5-azacytidine (CAS: 10302-78-0)

- Structure : Contains acetyl groups at the 2', 3', and 5' positions of the ribose sugar.

- Molecular Formula : C₁₄H₁₈N₄O₈ (MW: 370.31) .

- Key Difference : Acetyl groups are hydrolytically labile, making this compound a prodrug. In contrast, the 4-chlorobenzoyl groups in the target compound resist enzymatic cleavage, enhancing stability and prolonging half-life .

1-Chloro-2-deoxy-3,5-O-bis(4-chlorobenzoyl)-α-D-erythro-pentofuranose (CAS: 3601-89-6)

- Structure : A sugar intermediate lacking the 5-azacytosine base but featuring 4-chlorobenzoyl groups and a chloro substituent at position 1.

- Key Difference : The chloro substituent increases electrophilicity, facilitating nucleophilic attack during glycosylation reactions. This intermediate is often used to construct nucleoside analogs like the target compound .

Physicochemical Properties

| Compound | Molecular Weight | Protecting Groups | Solubility (LogP) | Stability Profile |

|---|---|---|---|---|

| 3',5'-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine | ~500 (estimated) | 4-Chlorobenzoyl (×2) | High lipophilicity | High (resists hydrolysis) |

| 2',3',5'-Tri-O-acetyl-5-azacytidine | 370.31 | Acetyl (×3) | Moderate | Low (rapid deacetylation) |

| 5-Azacytosine | 111.10 | None | Low | Moderate |

Key Insight: The 4-chlorobenzoyl groups in the target compound significantly increase lipophilicity (LogP > 3), improving membrane permeability compared to acetylated or non-protected analogs .

Biologische Aktivität

3',5'-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine is a synthetic nucleoside analogue that has attracted attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound is characterized by its unique structural modifications, which enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 505.31 g/mol. The structure includes:

- Two 4-chlorobenzoyl groups : These groups are believed to enhance the lipophilicity and cellular uptake of the compound.

- 5-Azacytosine moiety : This modification contributes to its nucleoside-like properties while potentially providing unique mechanisms of action against various biological targets.

Antiviral Activity

Research indicates that this compound exhibits notable antiviral properties. In vitro studies have shown that this compound can inhibit the replication of several viruses. For example:

- Mechanism of Action : The compound acts by interfering with viral RNA synthesis, which is crucial for viral replication. This mechanism is similar to other nucleoside analogues used in antiviral therapies.

- Efficacy : Studies have reported IC50 values (the concentration required to inhibit viral replication by 50%) in the low micromolar range, indicating significant potency against specific viral strains.

Anticancer Activity

In addition to its antiviral effects, this compound has demonstrated promising anticancer activity:

- Mechanism : The compound's ability to induce apoptosis in cancer cells has been observed, potentially through the activation of caspase pathways.

- Cell Lines Tested : Various cancer cell lines have been evaluated, including breast cancer (MCF-7) and leukemia (HL-60), showing significant cytotoxic effects.

Study on Antiviral Efficacy

A recent study explored the antiviral efficacy of this compound against various RNA viruses. The results indicated that:

- The compound exhibited a dose-dependent inhibition of viral replication.

- It was found to be less toxic to host cells compared to traditional antiviral agents.

Study on Anticancer Properties

Another investigation focused on the anticancer properties of this compound:

- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups.

- Mechanistic Insights : Further analysis revealed that the compound modulates key signaling pathways involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3',5'-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine, and how can protecting groups influence yield?

- Methodology : The synthesis typically involves selective protection of the 3' and 5' hydroxyl groups using 4-chlorobenzoyl chloride under anhydrous conditions. A base like pyridine or DMAP is used to catalyze the acylation. Protecting group stability is critical; benzoyl groups are preferred for their robustness under acidic/basic conditions and compatibility with subsequent nucleophilic substitutions. Reaction optimization (e.g., temperature, stoichiometry) is necessary to avoid side products like over-acylation or hydrolysis .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

- Methodology :

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Structural Confirmation : H NMR (verify benzoyl proton signals at δ 7.8–8.1 ppm), C NMR (carbonyl carbons at ~165–170 ppm), and FT-IR (C=O stretch at ~1720 cm).

- Mass Analysis : HRMS (ESI+) for molecular ion confirmation .

Q. How does this compound compare to unmodified 5-azacytosine derivatives in terms of stability and solubility?

- Methodology : Perform stability studies in buffered solutions (pH 4–9) at 37°C, analyzing degradation via HPLC. Solubility can be tested in DMSO, water, and ethanol using gravimetric or UV-spectrophotometric methods. The 4-chlorobenzoyl groups enhance lipophilicity, reducing aqueous solubility but improving membrane permeability .

Advanced Research Questions

Q. What is the mechanistic basis for this compound’s impact on DNA methylation and nuclear protein binding?

- Methodology : Treat cell lines (e.g., C3H 10T1/2) with the compound and quantify global DNA methylation via LC-MS/MS (measuring 5-methylcytosine levels). Use electrophoretic mobility shift assays (EMSA) to compare nuclear protein binding to azacytosine-substituted DNA vs. methylated DNA. Resistant cell lines (e.g., 56-42 clone) show reduced protein binding due to hypomethylation, suggesting a mechanism where stable protein-DNA complexes trigger cytotoxicity in sensitive cells .

Q. How do structural modifications (e.g., 4-chlorobenzoyl groups) influence resistance development in cancer cells?

- Methodology : Generate resistant clones via stepwise dose escalation. Compare drug incorporation into DNA using H-labeled analogs. Resistant cells often exhibit reduced methylation (via bisulfite sequencing) and altered DNA repair protein recruitment (ChIP-seq for DNMT1 or MBD proteins). The 4-chlorobenzoyl groups may sterically hinder repair machinery, prolonging azacytosine retention in DNA .

Q. Can this compound modulate immune cell responses (e.g., NK cell cytotoxicity) differently than decitabine or azacytidine?

- Methodology : Isolate primary NK cells and pre-treat with the compound (1–10 µM, 12–24 hrs). Assess cytotoxicity via Cr-release assays against K562/Raji cells. Compare IFN-γ secretion (ELISA) post-stimulation. Unlike decitabine (which enhances cytotoxicity), bulky benzoyl groups may reduce cellular uptake or induce apoptosis, similar to azacytidine’s effects .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound’s cytotoxic vs. epigenetic effects?

- Resolution : Variability arises from experimental conditions:

- Exposure Time : Short-term treatments (<24 hrs) may emphasize cytotoxicity (apoptosis assays), while prolonged exposure (72+ hrs) allows demethylation (MSP or pyrosequencing).

- Cell Type : Hematopoietic vs. solid tumor cells differ in DNMT expression and drug metabolism.

- Dosage : Low doses (≤1 µM) favor epigenetic effects, while high doses (>5 µM) induce DNA damage .

Q. Why do some studies report reduced protein binding to azacytosine-DNA in resistant cells, while others observe increased binding?

- Resolution : This depends on the methylation status of the DNA template. Resistant cells (hypomethylated DNA) lack hemimethylated sites, reducing high-affinity protein binding. Sensitive cells retain methylated regions, leading to stable complexes after azacytosine incorporation. Validate using methylation-sensitive restriction enzymes (e.g., HpaII) and EMSA with matched DNA templates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.